molecular formula C13H12OS B8327666 2-Phenylthiomethylphenol

2-Phenylthiomethylphenol

Cat. No.: B8327666
M. Wt: 216.30 g/mol
InChI Key: ZCXPUQBKCXGWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylthiomethylphenol is a useful research compound. Its molecular formula is C13H12OS and its molecular weight is 216.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12OS

Molecular Weight

216.30 g/mol

IUPAC Name

2-(phenylsulfanylmethyl)phenol

InChI

InChI=1S/C13H12OS/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,14H,10H2

InChI Key

ZCXPUQBKCXGWFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=CC=C2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.5.10-3 mole of zinc acetate, in the form of an approximately 20% strength aqueous solution, 30 g of 96% pure paraformaldehyde ( 0.96 mole of CH2O) and 113.6 g of 97% pure thiophenol (1 mole) were added to 564 g (6 moles) of phenol at about 70° C. The mixture was then heated to the reflux temperature in the course of about 30 minutes and kept under these conditions for 7.5 hours (temperature of the mixture 154° to 132° C.). After this time, gas chromatography analysis gave a yield of 2-phenylthiomethylphenol of 81% of theory (relative to formaldehyde) and a ratio of 2- to 4-phenylthiomethylphenol of more than 99:1. The 2-phenylthiomethylphenol obtained on subsequent distillation at 140°-150° C./0.6-0.9 mm Hg was 98% pure.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
113.6 g
Type
reactant
Reaction Step One
Quantity
564 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.